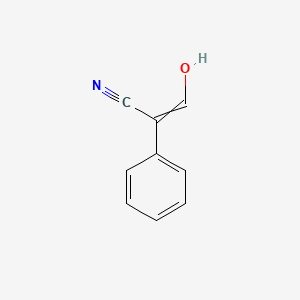

3-Hydroxy-2-phenylacrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBRISQKUALEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280712 | |

| Record name | α-(Hydroxymethylene)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-92-2 | |

| Record name | α-(Hydroxymethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-phenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-(Hydroxymethylene)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-phenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Hydroxy-2-phenylacrylonitrile, a versatile organic compound with applications as a synthetic intermediate. This document details its physicochemical characteristics, established synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the potential biological activity of this class of compounds as tyrosinase inhibitors, offering insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Diagrams illustrating key chemical transformations and biological pathways are included to facilitate understanding.

Core Properties of this compound

This compound, also known as 2-cyano-3-hydroxycinnamic acid, is a molecule featuring a phenyl group, a nitrile group, and a hydroxyl group attached to an acrylonitrile backbone. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 5841-70-3 | [1] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | 280 °C at 760 mmHg | [2] |

| Density | 1.164 g/cm³ | [2] |

| Flash Point | 123.2 °C | [2] |

| Vapor Pressure | 0.00185 mmHg at 25°C | [2] |

| Refractive Index | 1.592 | [2] |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, a vinyl proton, and a hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the α,β-unsaturated nitrile system.

-

¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl ring, the nitrile carbon, the vinyl carbons, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C=C stretching of the alkene, and aromatic C-H and C=C stretching vibrations.[3]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (145.16).

Synthesis and Purification

The primary route for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a derivative of phenylacetonitrile) with a carbonyl compound.

Synthesis via Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound, which can be adapted from procedures for similar compounds.[2][4]

Reaction Scheme:

References

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile (CAS 5841-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-phenylacrylonitrile (CAS Number: 5841-70-3), a versatile building block in organic synthesis. This document details its chemical and physical properties, established and emerging synthetic routes, and key chemical transformations. Experimental protocols, though not available in extensive detail in published literature for this specific molecule, are presented as representative procedures based on analogous chemical reactions.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Cyano-2-phenylvinylalcohol and 3-Oxo-2-phenylpropionitrile, is a small organic molecule with the molecular formula C₉H₇NO.[1][2] Its chemical structure features a phenyl group and a nitrile group attached to a carbon-carbon double bond, with a hydroxyl group on the adjacent carbon, making it a reactive and valuable intermediate in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5841-70-3 | [1][2] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Melting Point | 157-160 °C | [1][2] |

| Boiling Point | 242.7 °C at 760 mmHg | [1] |

| Density | 1.114 g/cm³ | [1] |

| Flash Point | 100.6 °C | [1] |

| Vapor Pressure | 0.0335 mmHg at 25°C | [1] |

| Refractive Index | 1.535 | [1] |

Synthesis of this compound

The primary and most established method for synthesizing the structural backbone of this compound is through a Knoevenagel condensation reaction between benzaldehyde and malononitrile.[3] This reaction is typically followed by a hydrolysis or rearrangement step to yield the final product.

Representative Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the Knoevenagel condensation, which is a common method for the synthesis of benzylidenemalononitrile, a precursor to the title compound.

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., 10 mg of an amino-functionalized framework catalyst)[1]

-

25 mL round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).

-

Add the catalyst (10 mg) and benzaldehyde (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the catalyst can be filtered off.

-

The resulting product, 2-benzylidenemalononitrile, would then typically undergo a subsequent hydrolysis step to yield this compound. The specifics of this hydrolysis for this particular compound are not well-documented.

Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily governed by its three functional groups: the hydroxyl group, the nitrile group, and the phenyl-substituted α,β-unsaturated system.[3]

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to the corresponding aldehyde or ketone.

Representative Oxidizing Agents:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

Reduction of the Nitrile Group

The nitrile group is susceptible to reduction, typically forming a primary amine.

Representative Reducing Agents:

-

Lithium aluminum hydride (LiAlH₄)

-

Catalytic hydrogenation (H₂ gas over a metal catalyst)

Spectral Data

Table 2: Expected Spectral Data for this compound

| Technique | Functional Group/Proton Environment | Expected Chemical Shift / Frequency | Reference(s) |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (multiplet) | [3] |

| Vinylic Proton | δ 6.0 - 7.5 ppm | [3] | |

| Hydroxyl Proton | Variable (broad singlet) | [3] | |

| ¹³C NMR | Nitrile Carbon | δ 115 - 125 ppm | [3] |

| Aromatic Carbons | δ 120 - 140 ppm | [3] | |

| IR Spectroscopy | Hydroxyl (O-H) Stretch | ~3200 - 3600 cm⁻¹ (broad) | [3] |

| Aromatic (C-H) Stretch | ~3000 - 3100 cm⁻¹ | [3] | |

| Nitrile (C≡N) Stretch | ~2200 - 2230 cm⁻¹ (sharp) | [3] | |

| Alkene (C=C) Stretch | ~1620 - 1680 cm⁻¹ | [3] | |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 145.16 | [3] |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[3] Its derivatives have been investigated for potential applications in the development of pharmaceuticals and agrochemicals.[1][3] For instance, some derivatives have been studied as tyrosinase inhibitors, which are relevant in the research of hyperpigmentation disorders.[3]

Safety Information

Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H311: Toxic in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Workflow

The general workflow for the synthesis and purification of a compound like this compound would follow the steps outlined below.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional. The experimental protocols provided are representative and may require optimization.

References

Elucidation of the Structure of (E)-3-hydroxy-2-phenylacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (E)-3-hydroxy-2-phenylacrylonitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document details the spectroscopic characterization, a proposed synthetic pathway, and potential biological significance of this α,β-unsaturated nitrile.

Chemical Structure and Properties

(E)-3-hydroxy-2-phenylacrylonitrile possesses a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol .[1] Its structure is characterized by a phenyl group and a nitrile group attached to a double bond, with a hydroxyl group on the adjacent carbon, leading to its classification as a cyano-enol. The "(E)" designation specifies the stereochemistry at the double bond, indicating that the hydroxyl group and the phenyl group are on opposite sides.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and hydroxyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.20 - 7.50 | Multiplet | Protons of the phenyl ring. |

| Vinylic-H | 7.80 - 8.20 | Singlet | The proton on the carbon bearing the hydroxyl group. |

| Hydroxyl-H | 5.0 - 6.0 (variable) | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 115 - 120 |

| C=C -OH | 160 - 165 |

| Ph-C =C | 100 - 105 |

| Aromatic-C | 125 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum is key to identifying the characteristic functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C≡N (nitrile) | Stretching | 2220 - 2260 (sharp) |

| C=C (alkene) | Stretching | 1620 - 1680 |

| C-O (hydroxyl) | Stretching | 1050 - 1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 145.05 |

| Major Fragments | [M-HCN]⁺, [M-CO]⁺, [C₆H₅]⁺ |

Experimental Protocol: Synthesis via Knoevenagel Condensation

The most plausible method for the synthesis of (E)-3-hydroxy-2-phenylacrylonitrile is the Knoevenagel condensation between benzaldehyde and a suitable active methylene compound like 2-hydroxyacetonitrile, though the direct use of 2-hydroxyacetonitrile can be challenging due to its reactivity. A more common approach involves the condensation with an ester of cyanoacetic acid followed by hydrolysis and decarboxylation, or the use of a protected form of 2-hydroxyacetonitrile.

Below is a generalized experimental protocol for a Knoevenagel condensation that can be adapted for the synthesis of the target molecule.

Materials:

-

Benzaldehyde

-

2-Cyanoacetamide (as a surrogate for 2-hydroxyacetonitrile reactivity)

-

Piperidine or another basic catalyst

-

Ethanol or other suitable solvent

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

Caption: Knoevenagel condensation for the synthesis of a precursor.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of (E)-3-hydroxy-2-phenylacrylonitrile has not been extensively studied, derivatives of acrylonitrile have shown a range of biological activities, including antimicrobial and anticancer effects.[2] For instance, some acrylonitrile derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[1]

Based on the structural features of an α,β-unsaturated nitrile, it is plausible that (E)-3-hydroxy-2-phenylacrylonitrile could act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity could potentially modulate the activity of various signaling pathways. A hypothetical pathway of action could involve the inhibition of a key enzyme through covalent modification.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of an enzymatic pathway.

Conclusion

The structural elucidation of (E)-3-hydroxy-2-phenylacrylonitrile relies on a combination of spectroscopic techniques. While direct experimental data is limited, predictions based on analogous structures provide a solid foundation for its characterization. The Knoevenagel condensation offers a viable synthetic route. Further research into its biological activity is warranted to explore its potential as a lead compound in drug discovery, particularly focusing on its potential as an enzyme inhibitor. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

References

An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-phenylacrylonitrile, a molecule featuring a unique combination of hydroxyl, phenyl, and nitrile functional groups, stands as a versatile intermediate in organic synthesis. Its structural characteristics impart a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of compounds, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and established synthetic routes of this compound. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound possesses the chemical formula C₉H₇NO and a molecular weight of approximately 145.16 g/mol .[1] The molecule's structure, characterized by an acrylonitrile backbone substituted with a phenyl group at the 2-position and a hydroxyl group at the 3-position, is the primary determinant of its chemical behavior. The interplay between the electron-withdrawing nitrile group, the aromatic phenyl ring, and the nucleophilic hydroxyl group allows for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point in the range of 156-158 °C and a high boiling point of 280 °C at atmospheric pressure.[1] Its solubility in polar solvents such as water, ethanol, and methanol is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 156-158 °C | [1] |

| Boiling Point | 280 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, ethanol, and methanol | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm (multiplet) |

| Vinylic Proton | 5.0 - 6.0 ppm (singlet) | |

| Hydroxyl Proton | Variable, broad singlet | |

| ¹³C NMR | Nitrile Carbon | 115 - 125 ppm |

| Aromatic Carbons | 120 - 140 ppm | |

| Vinylic Carbons | 100 - 150 ppm | |

| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ (broad) |

| C≡N stretch | 2220 - 2260 cm⁻¹ | |

| C=C stretch | 1620 - 1680 cm⁻¹ | |

| C-O stretch | 1050 - 1150 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 145 |

Synthesis of this compound

The most common and established method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, here benzaldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Knoevenagel Condensation

The following is a general procedure for the synthesis of this compound via Knoevenagel condensation.[3]

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Base catalyst (e.g., piperidine, sodium hydroxide)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and malononitrile in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., a few drops of piperidine or a small amount of sodium hydroxide).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (formation of the intermediate benzylidenemalononitrile), the reaction mixture is subjected to hydrolysis. This can be achieved by the addition of water and, if necessary, adjusting the pH.

-

The crude product is then isolated by filtration or extraction.

-

Purification of the final product, this compound, can be achieved by recrystallization from an appropriate solvent.

Potential Biological Activity: Tyrosinase Inhibition

Derivatives of this compound have been investigated for their potential as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for treating hyperpigmentation disorders.

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a general protocol for assessing the tyrosinase inhibitory activity of a compound, which can be adapted for this compound.[4][5][6]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

Procedure:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of biologically active compounds. This guide has provided a detailed overview of its chemical structure, physical properties, and a practical protocol for its synthesis. The outlined method for assessing its potential as a tyrosinase inhibitor offers a starting point for researchers in the fields of medicinal chemistry and drug discovery to explore its therapeutic applications. Further investigation into the diverse reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-phenylacrylonitrile, a valuable building block in organic synthesis. While the synthesis from benzaldehyde was initially explored, this guide focuses on a more direct and efficient route commencing from phenylacetonitrile and ethyl formate via a base-catalyzed condensation reaction. This document furnishes detailed experimental protocols, quantitative data, and reaction mechanisms to facilitate the successful synthesis and characterization of the target compound.

Introduction

This compound is a versatile organic intermediate possessing a unique combination of functional groups: a hydroxyl group, a nitrile group, and a phenyl-substituted α,β-unsaturated system. This arrangement imparts a rich reactivity profile, making it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide details a reliable synthetic pathway to this important molecule.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound is the base-catalyzed condensation of phenylacetonitrile with ethyl formate. This reaction, a variation of the Claisen condensation, proceeds through the formation of a sodium salt intermediate, which is subsequently neutralized to yield the final product.

The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism involves the following key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effects of the adjacent phenyl and nitrile groups. This generates a resonance-stabilized carbanion.

-

Nucleophilic Acyl Substitution: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.

-

Elimination: The tetrahedral intermediate formed then eliminates an ethoxide ion to yield the enolate of this compound.

-

Protonation: Finally, acidic workup protonates the enolate to give the stable enol form, which is the desired product, this compound.

Figure 2: Mechanism of the base-catalyzed condensation of phenylacetonitrile and ethyl formate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from phenylacetonitrile and ethyl formate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Phenylacetonitrile | C₈H₇N | 117.15 | ≥98% |

| Ethyl Formate | C₃H₆O₂ | 74.08 | ≥97% |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

Procedure

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Base: Sodium hydride (e.g., 4.0 g of a 60% dispersion in mineral oil, 0.1 mol) is carefully weighed and transferred to the flask. Anhydrous diethyl ether (150 mL) is added to the flask.

-

Addition of Reactants: A mixture of phenylacetonitrile (e.g., 11.7 g, 0.1 mol) and ethyl formate (e.g., 8.9 g, 0.12 mol) is prepared and added dropwise to the stirred suspension of sodium hydride in diethyl ether over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, it is carefully poured into a beaker containing ice-cold water (200 mL). The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and mineral oil.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid with constant stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 2-benzylidenemalononitrile, a key intermediate in the production of pharmaceuticals, fine chemicals, and functional polymers.[1] While the inquiry specified 3-Hydroxy-2-phenylacrylonitrile, it is important to note that this compound is a less common enol tautomer.[2][3][4][5] The primary and most stable product of the widely studied Knoevenagel condensation between benzaldehyde and malononitrile is 2-benzylidenemalononitrile. This document focuses on the synthesis of the latter, providing detailed experimental protocols, comparative data on various catalytic systems, and a mechanistic overview.

Core Concepts and Mechanism

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield a new C=C double bond.[6] The reaction is generally catalyzed by a weak base, such as an amine or an ammonium salt.[6]

The reaction between benzaldehyde and malononitrile proceeds via a base-catalyzed mechanism. The base deprotonates the highly acidic methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate is subsequently protonated and then undergoes dehydration to yield the final product, 2-benzylidenemalononitrile.[7][8]

References

- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of 3-Hydroxy-2-phenylacrylonitrile and its Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

3-Hydroxy-2-phenylacrylonitrile, a molecule of significant interest in organic synthesis and medicinal chemistry, possesses a unique combination of functional groups that dictate its diverse reactivity. This guide provides a comprehensive overview of the chemical behavior of its hydroxyl, nitrile, and α,β-unsaturated functionalities, supported by experimental data and detailed protocols.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, 2-formyl-2-phenylacetonitrile (also known as 3-oxo-2-phenylpropanenitrile). The position of this equilibrium is influenced by factors such as the solvent and the presence of acidic or basic conditions. This tautomerism plays a pivotal role in its reactivity, as both the enol and keto forms can participate in different reaction pathways.

Figure 1: Keto-enol tautomerism of this compound.

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with a carbonyl compound, followed by hydrolysis or rearrangement.

Representative Experimental Protocol: Knoevenagel Condensation

A typical procedure involves the reaction of an aryl aldehyde with a substituted acetonitrile in the presence of a base like piperidine in a suitable solvent such as ethanol.

Materials:

-

Aryl aldehyde (1.0 eq)

-

Substituted acetonitrile (e.g., 2-(thiophen-2-yl)acetonitrile) (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve the aryl aldehyde and substituted acetonitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture with vigorous stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional handle that can undergo oxidation, O-alkylation, and O-acylation reactions.

Oxidation

The hydroxyl group can be oxidized to the corresponding aldehyde or ketone functionality.[1] The choice of oxidizing agent and reaction conditions determines the product.

-

Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are expected to yield the corresponding α-keto-β-phenylacrylonitrile.

-

Strong Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could lead to cleavage of the carbon-carbon double bond.[1]

O-Alkylation

The hydroxyl group can be alkylated to form the corresponding ether derivatives. This is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

Figure 2: General workflow for O-alkylation.

O-Acylation

Ester derivatives can be prepared by the acylation of the hydroxyl group using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproduct.

Reactivity of the Nitrile Group

The nitrile group is a key functional group that can be transformed into amines, carboxylic acids, or amides.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

Representative Experimental Protocol: Nitrile Reduction with LiAlH₄ (Adapted for 3-alkoxy-2-phenylacrylonitrile)

Materials:

-

3-Alkoxy-2-phenylacrylonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (excess)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the 3-alkoxy-2-phenylacrylonitrile in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

-

Purify the product by column chromatography if necessary.

Reactivity of the α,β-Unsaturated System

The conjugated system in this compound is susceptible to nucleophilic attack, primarily through Michael addition reactions.

Michael Addition

The β-carbon of the α,β-unsaturated nitrile is electrophilic and can be attacked by a wide range of nucleophiles, including thiols, amines, and carbanions.[1]

Figure 3: Mechanism of base-catalyzed Michael addition.

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives from the literature.

Table 1: Synthesis and Physical Properties of 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile Derivatives [2]

| Compound | R Group on Thiazole | Yield (%) | Melting Point (°C) |

| 1a | 4-Methoxyphenyl | 56 | 189-191 |

| 1b | Phenyl | 62 | 209-211 |

Table 2: Spectroscopic Data for 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile Derivatives [2]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |

| 1a | 10.53 (s, 1H, OH), 8.18 (s, 1H), 8.02 (s, 1H), 7.96 (m, 4H), 7.02 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H) | 162.7, 161.3, 159.5, 155.1, 144.9, 132.5, 127.6, 126.3, 123.6, 117.2, 116.2, 114.2, 113.0, 100.3, 55.2 | 3345, 3156, 2213 |

| 1b | 10.54 (s, 1H, OH), 8.19 (s, 1H), 8.17 (s, 1H), 8.02 (d, 2H), 7.97 & 6.96 (AA'XX', 4H), 7.47 (t, 2H), 7.38 (t, 1H) | 117.1, 116.2, 115.0, 100.3 | 3338, 3065, 2214 |

Biological Significance

Derivatives of this compound have shown promising biological activities, making them attractive scaffolds for drug discovery. They have been investigated as tyrosinase inhibitors for the treatment of hyperpigmentation disorders.[1] Additionally, various acrylonitrile derivatives have demonstrated potential as anticancer and antiparasitic agents.

Conclusion

This compound is a versatile building block in organic synthesis due to the rich and distinct reactivity of its hydroxyl, nitrile, and α,β-unsaturated functional groups. A thorough understanding of its chemical behavior, including its tautomeric equilibrium, is essential for its effective utilization in the development of novel molecules with potential applications in materials science and pharmacology. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the chemistry of this valuable compound.

References

A Comprehensive Technical Review of 3-Hydroxy-2-phenylacrylonitrile: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 3-Hydroxy-2-phenylacrylonitrile, also known as α-formylphenylacetonitrile. It covers its synthesis, chemical properties, spectroscopic characterization, and known biological activities, with a focus on its role as a precursor for pharmaceutically relevant compounds. This document summarizes key quantitative data in tabular format, details experimental protocols for pivotal studies, and includes visualizations of reaction mechanisms and experimental workflows.

Core Compound Properties

This compound (C₉H₇NO) is a versatile organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a phenyl ring attached to a carbon-carbon double bond.[1] In the solid state, it predominantly exists as the Z-enol tautomer, which is stabilized by hydrogen bonding and resonance.[2] This structural feature, along with the interplay of its functional groups, dictates its reactivity and makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₉H₇NO | This compound |

| Molecular Weight | 145.16 g/mol | This compound |

| Appearance | Crystalline solid | This compound[2] |

| Tautomerism | Exists as Z-enol tautomer in solid state | α-Formylphenylacetonitrile[2] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the condensation of an aromatic aldehyde with an active methylene compound. One established method involves the reaction of ethyl formate and phenylacetonitrile in the presence of a base like sodium methoxide.

Experimental Protocol: Synthesis of α-Formylphenylacetonitrile

A detailed protocol for the synthesis of α-formylphenylacetonitrile is as follows:

-

Suspend sodium methoxide (10.8 g) in benzene (300 ml).

-

Under ice cooling, add a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g) dropwise with stirring.

-

After 30 minutes, remove the ice bath and allow the reaction to proceed for 3 hours.

-

Add ice water to the reaction mixture and separate the aqueous layer.

-

Wash the organic layer with 0.5 N sodium hydroxide solution (3 x 100 ml).

-

Combine the aqueous layer and the washings and adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Stir the mixture under ice cooling for 20 minutes.

-

Separate the resulting precipitate by filtration and wash with water to yield α-formylphenylacetonitrile (21.13 g).

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Acrylonitrile Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 3-(4-Hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 10.54 (s, 1H, OH), 8.19 (s, 1H), 8.17 (s, 1H), 8.02 (d, 2H), 7.97 and 6.96 (AA'XX', 4H), 7.47 (t, 2H), 7.38 (t, 1H) | 163.0, 162.2, 161.8, 160.1, 160.0, 159.4, 155.6, 155.5, 148.5, 145.2, 133.2, 132.7, 128.1, 128.0, 126.8, 126.6, 125.6, 125.4, 119.6, 117.5, 115.7, 115.5, 115.1, 114.8, 114.7, 113.9, 104.4, 101.9, 69.8, 68.4, 68.3, 63.1, 55.7, 31.8, 29.5, 29.4, 29.3, 29.2, 29.1, 28.9, 25.9, 22.6, 14.4 | 3338 (OH), 3065, 2214 (CN) |

Data for 3-(4-Hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is presented as a representative example of a complex derivative.

Biological Activity: Tyrosinase Inhibition

Derivatives of this compound have garnered significant interest for their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at treating hyperpigmentation and for use in cosmetics.

Table 3: Tyrosinase Inhibitory Activity of Acrylonitrile Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

| (E)-2-Benzoyl-3-(substituted phenyl)acrylonitrile (20c) | - | - | [3] |

| Azo-resveratrol (13b) | 36.28 | - | [3] |

| 4-(phenylurenyl)chalcone (1e) | 0.133 | Competitive | [3] |

| 4-(phenylurenyl)chalcone (1i) | 0.134 | Competitive | [3] |

| Chalcone from Morus australis (2a) | 700-fold more potent than arbutin | - | [3] |

| N-(acryloyl)benzamide derivative (1a) | - | - | [4] |

| N-(acryloyl)benzamide derivative (1j) | - | - | [4] |

| (E)-2,3-bis(4-hydroxyphenyl)acrylonitrile | 5.06 | - | [5] |

Note: A direct IC₅₀ value for compound 20c was not provided in the source, but it was noted to significantly suppress melanin biosynthesis.

Mechanism of Tyrosinase Inhibition

The inhibitory action of these compounds on tyrosinase is believed to occur through direct interaction with the enzyme's active site. The mechanism involves the binding of the inhibitor to the copper-containing active site of tyrosinase, thereby preventing the catalysis of tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.[6]

Caption: Mechanism of tyrosinase inhibition by this compound derivatives.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for assessing the tyrosinase inhibitory activity of test compounds:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase enzyme.

-

Prepare a solution of L-tyrosine or L-DOPA as the substrate.

-

Prepare test compounds at various concentrations.

-

Prepare a positive control inhibitor (e.g., kojic acid).

-

-

Assay Procedure:

-

To a 96-well plate, add the test compound solution.

-

Add the tyrosinase enzyme solution to each well and incubate.

-

Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA).

-

Measure the change in absorbance over time at a specific wavelength (typically 475-490 nm) using a microplate reader. The formation of dopachrome from the oxidation of the substrate results in a colored product.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of tyrosinase inhibition by comparing the reaction rate in the presence of the test compound to the rate in its absence.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Experimental workflow for a tyrosinase inhibition assay.

Conclusion and Future Directions

This compound is a synthetically valuable molecule with its derivatives showing promising biological activity, particularly as tyrosinase inhibitors. The established synthetic routes provide a reliable means for its preparation, and its chemical reactivity allows for the generation of diverse molecular scaffolds. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. While its primary known biological interaction is with tyrosinase, further studies are warranted to explore other potential cellular targets and signaling pathways. The development of more potent and selective inhibitors based on this scaffold could lead to novel therapeutic agents for hyperpigmentation disorders and have applications in the cosmetic industry.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Early Studies on 2-Phenylacrylonitrile Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early studies on 2-phenylacrylonitrile derivatives for researchers, scientists, and drug development professionals. The guide covers the core aspects of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticancer and neurogenesis-promoting properties.

Introduction

2-Phenylacrylonitrile derivatives, a class of organic compounds characterized by a phenyl group and a nitrile group attached to an acrylonitrile scaffold, have garnered significant attention in medicinal chemistry. Their structural simplicity and amenability to chemical modification have made them attractive candidates for the development of novel therapeutic agents. Early research into these compounds serendipitously uncovered their potent biological activities, paving the way for extensive investigations into their potential as anticancer and neuro-promoting drugs.

Early Synthetic Approaches: The Knoevenagel Condensation

The primary and most historically significant method for synthesizing 2-phenylacrylonitrile derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a compound containing an active methylene group, such as phenylacetonitrile or its derivatives, with an aldehyde or ketone.

General Reaction Scheme

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, and proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated nitrile product.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early studies of 2-phenylacrylonitrile derivatives.

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes a classic and straightforward procedure for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Substituted phenylacetonitrile (1 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

Dissolve the substituted benzaldehyde (1 mmol) and substituted phenylacetonitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 mmol) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid product by filtration.

-

If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

-

Wash the collected solid with cold ethanol or water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylacrylonitrile derivative.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

2-Phenylacrylonitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or other suitable solvent to dissolve formazan crystals

-

96-well microplate

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-phenylacrylonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm using a multi-well spectrophotometer.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 or GI50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with 2-phenylacrylonitrile derivatives

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated control cells by trypsinization.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

2-Phenylacrylonitrile derivatives

-

A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add the 2-phenylacrylonitrile derivative or vehicle control (DMSO) to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.

In Vitro Neurogenesis Assay (Neurosphere Assay)

The neurosphere assay is a method used to study neural stem cells (NSCs) and their potential to proliferate and differentiate into neurons.

Materials:

-

Neural stem cells (NSCs)

-

NSC proliferation medium (containing growth factors like EGF and bFGF)

-

NSC differentiation medium (without growth factors)

-

2-Phenylacrylonitrile derivatives

-

Coated culture plates (e.g., with poly-L-ornithine and laminin)

-

Antibodies for immunocytochemistry (e.g., against β-III tubulin for neurons, GFAP for astrocytes)

Procedure:

-

Proliferation Assay: Culture NSCs in proliferation medium in the presence of various concentrations of the 2-phenylacrylonitrile derivatives. After a set period (e.g., 7 days), count the number and measure the diameter of the resulting neurospheres.

-

Differentiation Assay: Plate the formed neurospheres onto coated plates in differentiation medium containing the test compounds. After a further incubation period (e.g., 5-7 days), fix the cells.

-

Immunocytochemistry: Stain the fixed cells with antibodies against neuronal and glial markers to determine the percentage of cells that have differentiated into neurons.

Early Biological Evaluations

Cytotoxic and Anticancer Activity

Early investigations into the biological effects of 2-phenylacrylonitrile derivatives revealed their potent cytotoxic activity against various cancer cell lines. A study published in 2010 described the synthesis of a library of these compounds and their evaluation for growth inhibition of a panel of human cancer cell lines. This work led to the discovery of lead compounds with significant and selective activity against breast cancer cells. For instance, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28 in the study) was identified as a potent inhibitor of the estrogen receptor-positive (ER+ve) MCF-7 breast cancer cell line.

Neurogenesis-Promoting Activity

More recent, yet foundational, studies have explored the potential of 2-phenylacrylonitrile derivatives in promoting neurogenesis. A 2024 study detailed the discovery of novel diphenyl acrylonitrile derivatives that promote the proliferation of neural progenitor cells and their differentiation into mature neurons in adult rats. The study identified compounds that showed better activity than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons. The most potent compound also demonstrated an excellent brain-to-plasma concentration ratio, indicating its potential for further development as a therapeutic agent for neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from early and foundational studies on 2-phenylacrylonitrile derivatives.

Table 1: Cytotoxic Activity of 2-Phenylacrylonitrile Derivatives against Various Cancer Cell Lines

| Compound ID | Derivative Structure | Cell Line | GI50 (µM) | Reference |

| 28 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.043 | |

| MDA-MB-231 (Breast) | 34 ± 2 | |||

| HT29 (Colon) | 69 ± 12 | |||

| 31 | (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon) | 0.52 | |

| BE2-C (Neuroblastoma) | 3 | |||

| Average (10 lines) | 1.6 |

Table 2: Neurogenesis-Promoting Activity of Diphenyl Acrylonitrile Derivatives

| Compound ID | Proliferation (% of Control) | Differentiation (BrdU+/NeuN+ cells) | Reference |

| 29b | ~150% | Significantly increased vs. control | |

| 32a | Not specified | Significantly increased vs. control | |

| 32b | ~125% | Significantly increased vs. NSI-189 |

Visualizations: Signaling Pathways and Workflows

Anticancer Mechanism of Action

The primary anticancer mechanism of action for many 2-phenylacrylonitrile derivatives involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Caption: Anticancer signaling pathway of 2-phenylacrylonitrile derivatives.

Experimental Workflow for Neurogenesis Screening

The discovery of neurogenesis-promoting 2-phenylacrylonitrile derivatives typically follows a multi-step screening process, from chemical synthesis to in vivo validation.

Caption: Experimental workflow for neurogenesis drug discovery.

Conclusion

Early studies on 2-phenylacrylonitrile derivatives have laid a strong foundation for their development as promising therapeutic agents. The straightforward synthesis, primarily via the Knoevenagel condensation, allows for the generation of diverse chemical libraries. Initial biological screenings have revealed potent and selective anticancer activity, with tubulin inhibition being a key mechanism of action. Furthermore, recent discoveries of their neurogenesis-promoting effects have opened up new avenues for their application in treating neurodegenerative diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon these early findings and further explore the therapeutic potential of this versatile class of compounds.

An In-Depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-2-phenylacrylonitrile, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its structural characteristics, reactivity, and spectral data. Furthermore, it outlines a representative experimental protocol for its synthesis via Knoevenagel condensation and explores its emerging role as a scaffold for the development of tyrosinase inhibitors, offering insights into its mechanism of action and potential therapeutic applications.

Physical and Chemical Properties

This compound, with the molecular formula C₉H₇NO, is a multifaceted molecule featuring a hydroxyl group, a nitrile group, and a phenyl ring attached to an acrylonitrile backbone.[1] These functional groups dictate its unique chemical reactivity and physical characteristics.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 145.16 g/mol [1] |

| Molecular Formula | C₉H₇NO[1] |

| Melting Point | 156-158 °C |

| Boiling Point | 280 °C at 760 mmHg |

| CAS Number | 5841-70-3, 22252-92-2[2][3] |

| Appearance | Not explicitly stated, likely a solid at room temperature |

| Solubility | The presence of the hydroxyl group suggests potential solubility in polar organic solvents and limited solubility in water, influenced by hydrogen bonding. |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three primary functional groups:

-

Hydroxyl Group (-OH): This group imparts nucleophilic character and can participate in hydrogen bonding. It is susceptible to oxidation to form the corresponding aldehyde or ketone.[1]

-

Nitrile Group (-CN): The electrophilic carbon of the nitrile group is a site for nucleophilic attack. This group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide.[1]

-

Phenyl Group (-C₆H₅): The aromatic ring can undergo electrophilic aromatic substitution reactions.[1]

-

α,β-Unsaturated System: The conjugated system makes the β-carbon susceptible to nucleophilic attack in Michael addition reactions.[1]

This combination of functional groups makes this compound a valuable intermediate in the synthesis of a diverse range of more complex molecules, including heterocyclic compounds.[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic Protons | 7.0 - 8.0 | Complex multiplet |

| Vinylic Proton | 6.0 - 7.5 | Dependent on E/Z isomerism |

| Hydroxyl Proton | Variable | Broad singlet, position is solvent and concentration dependent |

| ¹³C NMR | ||

| Nitrile Carbon | 115 - 125 | |

| Aromatic Carbons | 120 - 140 | Multiple signals |

| Alkene Carbons | 100 - 150 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Nitrile | C≡N Stretch | 2200 - 2230 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1680 | Medium |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can confirm the molecular formula of C₉H₇NO with a high degree of accuracy. The fragmentation pattern under electron ionization (EI) would likely involve the loss of small neutral molecules such as HCN, CO, and H₂O, as well as fragmentation of the phenyl ring.

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through a Knoevenagel condensation reaction.

Representative Synthesis of this compound via Knoevenagel Condensation

This protocol is a representative procedure based on established methods for Knoevenagel condensations.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine or a weak inorganic base (e.g., sodium bicarbonate)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine or a suitable base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add dilute hydrochloric acid to neutralize the base.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of acrylonitrile derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the inhibition of tyrosinase is a primary therapeutic strategy for the development of skin-whitening agents.

Mechanism of Action: Tyrosinase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase.[4] The proposed mechanism involves the binding of the inhibitor to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. The 4-hydroxyphenyl moiety is often considered crucial for high inhibitory activity.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of biologically active molecules. Its physical and chemical properties are well-defined, and its synthesis is accessible through established organic reactions. The emerging application of its derivatives as tyrosinase inhibitors opens up promising avenues for research in dermatology and cosmetology. This guide provides a foundational resource for scientists and researchers looking to explore the potential of this valuable chemical entity.

References

3-Hydroxy-2-phenylacrylonitrile molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This guide provides core technical data on 3-Hydroxy-2-phenylacrylonitrile, a compound of interest in organic synthesis and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₉H₇NO[1][2] |

| Molecular Weight | 145.16 g/mol [1][2][3] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

Navigating the Solubility Landscape of 3-Hydroxy-2-phenylacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-phenylacrylonitrile, a versatile intermediate in organic synthesis, presents a unique solubility profile critical for its application in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its solubility in common organic solvents. In the absence of extensive published quantitative data, this document offers a qualitative assessment based on the molecule's structural features and established chemical principles. Furthermore, it outlines a detailed, standard experimental protocol for determining the solubility of solid organic compounds, providing a methodological framework for researchers to generate specific quantitative data as needed.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including those with potential therapeutic applications.[1] Its chemical structure, featuring a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl ring, governs its reactivity and physical properties, including its solubility.[1] Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide a foundational understanding of these solubility characteristics.

Predicted Solubility Profile of this compound

The key structural features influencing its solubility are:

-

Polar Groups: The presence of a hydroxyl (-OH) and a nitrile (-CN) group imparts polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor.

-

Nonpolar Group: The phenyl ring is a bulky, nonpolar moiety.

This combination of polar and nonpolar features suggests that this compound will exhibit a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the solvents can form strong hydrogen bonds with the hydroxyl and nitrile groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble to Moderately Soluble | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity is compatible. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Sparingly Soluble | A balance between polar and nonpolar characteristics. The ester and chlorinated hydrocarbon can offer some interaction but may not be sufficient to overcome the crystal lattice energy effectively. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble to Sparingly Soluble | The large, nonpolar phenyl ring will have some affinity for these solvents, but the strong intermolecular forces from the polar functional groups will limit solubility. Recrystallization from diethyl ether is mentioned in some synthesis procedures, indicating at least partial solubility at elevated temperatures. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental methodology should be employed. The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

References

Methodological & Application

Application Notes: Properties and Safe Handling of Phenylacrylonitrile Precursors